molecular formula C14H12BrN3O2 B2767890 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide CAS No. 868977-57-5

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2767890
CAS No.: 868977-57-5
M. Wt: 334.173
InChI Key: POCNROPDUIVUAG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a furan-2-carboxamide group

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds have been known to interact with various targets due to their broad range of chemical and biological properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with its targets.

Biochemical Pathways

Imidazole-containing compounds have been known to affect various biochemical pathways due to their diverse bioactivity . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole-containing compounds have been known to exhibit a broad range of biological activities , which could potentially result in various molecular and cellular effects.

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved under microwave irradiation, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign . This could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the displacement of the halogen atom by the pyridine ring nitrogen can lead to the formation of pyridinium salts .

Scientific Research Applications

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and furan-2-carboxamide group differentiate it from other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-12-5-4-11(20-12)14(19)16-7-6-10-9-18-8-2-1-3-13(18)17-10/h1-5,8-9H,6-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNROPDUIVUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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